meso-1,4-Diamino-2,3-butanediol dihydrochloride
Description
Chemical Structure: meso-1,4-Diamino-2,3-butanediol dihydrochloride (CAS 20182-71-2) is a chiral diamine diol with the molecular formula C₄H₁₂N₂O₂·2HCl and a molecular weight of 193.07 g/mol . Its structure features two amino groups at the 1,4-positions and hydroxyl groups at the 2,3-positions, stabilized by hydrochloride salts.
Properties
IUPAC Name |
(2S,3R)-1,4-diaminobutane-2,3-diol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2.2ClH/c5-1-3(7)4(8)2-6;;/h3-4,7-8H,1-2,5-6H2;2*1H/t3-,4+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPMJOBILZRZTB-NDXJVULZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CN)O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](CN)O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584943 | |
| Record name | (2R,3S)-1,4-Diaminobutane-2,3-diol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20182-71-2 | |
| Record name | (2R,3S)-1,4-Diaminobutane-2,3-diol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | meso-1,4-Diamino-2,3-butanediol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meso-1,4-Diamino-2,3-butanediol dihydrochloride typically involves the reaction of 1,4-diaminobutane with formaldehyde and hydrogen cyanide, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale chemical synthesis using the aforementioned reagents and conditions, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
meso-1,4-Diamino-2,3-butanediol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Produces primary and secondary amines.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : Used as a precursor for synthesizing various organic compounds and linked dimers.
- Reactivity : Undergoes oxidation to form oxides and reduction to produce primary and secondary amines.
Biology
- Biochemical Pathways : Investigated for its role in enzyme interactions and modulation within metabolic pathways.
- Enzyme Inhibition : Shown to inhibit specific enzymes, which may have therapeutic implications in metabolic disorders.
Medicine
- Therapeutic Applications : Explored as a precursor in drug synthesis, particularly for compounds targeting specific biological pathways.
- Potential Drug Development : Its ability to modulate enzyme activity suggests applications in developing treatments for various diseases .
Industry
- Specialty Chemicals Production : Utilized in manufacturing specialty chemicals and materials due to its unique chemical properties .
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited enzymes involved in metabolic pathways. This inhibition was observed in vitro and suggested potential therapeutic benefits for managing metabolic disorders.
Case Study 2: Drug Precursor Development
Research explored the compound's potential as a precursor in synthesizing novel pharmaceuticals targeting specific biochemical pathways. The findings indicated that modifications to its structure could enhance its efficacy and specificity as a therapeutic agent .
Mechanism of Action
The mechanism of action of meso-1,4-Diamino-2,3-butanediol dihydrochloride involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Physical Properties :
- Purity: ≥98.0% (commercial grade) .
- Solubility: Highly soluble in water and polar solvents owing to its ionic hydrochloride groups.
Comparison with Structurally Similar Compounds
meso-2,3-Butanediol
Structure: A diol with hydroxyl groups at 2,3-positions but lacking amino groups. Exists as a meso diastereomer (CAS 5341-95-7).
Key Differences :
- Functional Groups: Lacks amino groups, reducing its reactivity in amine-based synthesis.
- Applications: Fermentation: Differentiates wine volatile profiles; contributes to higher alcohol separation in PCA analysis (e.g., phenylethyl alcohol, 3-methyl-1-butanol) . Industrial Chemistry: Used as a humectant or antifreeze agent.
Physical Properties :
meso-1,4-Dichloro-2,3-butanediol
Structure : Chlorinated derivative (CAS 7268-35-1) with chloro substituents at 1,4-positions and hydroxyl groups at 2,3-positions.
Key Differences :
- Reactivity: Chloro groups enhance electrophilicity, making it prone to nucleophilic substitution, unlike the amino groups in the target compound .
- Toxicity: Classified as hazardous (requires strict handling protocols), whereas the amino dihydrochloride is safer for laboratory use .
1,4-Diamino-2,3-dicyano-1,4-bis[2-aminophenylthio]butadiene (U0126)
Structure: A diamino-dicyano butadiene derivative with thioether linkages (CAS 109511-58-2).
Key Differences :
- Functionality: Contains cyano and thioether groups, enabling π-π stacking and kinase inhibition.
- Biological Activity: Potent MEK inhibitor (IC₅₀ = 10–100 nM), contrasting with the non-biological spacer role of the target compound .
Comparative Data Table
Research Findings and Implications
- Stereochemical Impact : The meso configuration in butanediols enhances thermal stability and symmetry-driven crystallization, critical for perovskite layer formation .
- Functional Group Influence: Amino groups in the target compound enable pH-responsive behavior in aqueous solutions, unlike the inert hydroxyl or reactive chloro groups in analogs.
- Analytical Differentiation : PCA and GC-MS effectively distinguish meso-2,3-butanediol from levo-forms in volatile compound analysis, underscoring the importance of stereochemistry in analytical workflows .
Biological Activity
meso-1,4-Diamino-2,3-butanediol dihydrochloride (C4H12N2O2 · 2HCl) is a crystalline compound with significant biological activity, particularly in the fields of chemistry and medicine. This article provides a comprehensive analysis of its biological properties, mechanisms of action, and applications based on diverse sources.
Chemical Structure
- Molecular Formula : C4H12N2O2 · 2HCl
- Melting Point : Approximately 288°C (decomposes)
Synthesis
The synthesis typically involves:
- Reaction of 1,4-diaminobutane with formaldehyde and hydrogen cyanide.
- Hydrolysis followed by treatment with hydrochloric acid to form the dihydrochloride salt.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can function as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. The pathways and targets depend on the specific context in which the compound is utilized.
Applications in Research
This compound has several applications across different fields:
- Chemistry : Used as a building block in organic synthesis and for preparing linked dimers.
- Biology : Investigated for its potential role in biochemical pathways and enzyme interactions.
- Medicine : Explored for therapeutic applications, including as a precursor for drug synthesis.
- Industry : Utilized in the production of specialty chemicals and materials .
Biological Studies
Research has indicated that this compound may influence several biological processes:
- Enzyme Interactions : Potentially modulates enzyme activities through competitive inhibition or allosteric regulation.
- Cell Signaling Pathways : May impact pathways involved in cell proliferation and apoptosis.
Case Study 1: Enzyme Inhibition
A study highlighted the compound's role as an inhibitor of certain enzymes involved in metabolic pathways. It was shown to effectively reduce enzyme activity in vitro, suggesting potential therapeutic benefits in metabolic disorders.
Case Study 2: Drug Development
In drug synthesis research, this compound was used as a precursor for developing novel pharmaceuticals targeting specific diseases. Its unique chemical structure allows for modifications that enhance drug efficacy and reduce side effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3-Diamino-2-propanol | Similar structure but different groups | Different enzyme interactions |
| 1,2-Butanediol | Lacks amino groups | Lower biological reactivity |
| trans-4-Cyclohexene-1,2-diamine | Different carbon backbone | Varying pharmacological properties |
The uniqueness of this compound lies in its specific arrangement of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Q & A
Q. What are the optimal synthetic conditions for meso-1,4-Diamino-2,3-butanediol dihydrochloride?
Methodological Answer: The compound is synthesized by reacting this compound (≥98.0% purity) with excess hydroiodic acid (HI, 57 wt.% in H₂O). The reaction occurs in a 3-neck flask at 90°C under reflux with controlled pressure release. After cooling, the product is washed to remove residual acid and vacuum-dried at 70°C overnight. This protocol ensures high yield and purity .
Q. How can researchers assess the purity of this compound post-synthesis?
Methodological Answer: Purity is typically evaluated via:
- Acid residue removal : Washing with deionized water until neutral pH is achieved.
- Thermogravimetric analysis (TGA) : To confirm moisture and volatile content after vacuum drying.
- Elemental analysis (EA) : Validating C, H, N, and Cl content against theoretical values. These steps align with purification protocols used in perovskite precursor synthesis .
Advanced Research Questions
Q. What analytical techniques are recommended to resolve contradictions in stability data under varying pH conditions?
Methodological Answer: To address stability discrepancies:
- pH-controlled stability assays : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C.
- High-performance liquid chromatography (HPLC) : Monitor degradation products using a C18 column and UV detection (λ = 210–260 nm).
- Nuclear magnetic resonance (NMR) : Track structural changes (e.g., amine proton shifts in ¹H-NMR). Compare results against control samples and published degradation pathways of similar diols .
Q. How can this compound be quantified in complex biological matrices?
Methodological Answer: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges:
- Condition cartridges with methanol and equilibrate with pH-adjusted water.
- Load samples spiked with isotopically labeled internal standards (e.g., deuterated analogs).
- Elute with methanol:acetonitrile (80:20) and analyze via LC-MS/MS. This method minimizes matrix interference, as demonstrated in wastewater analyte studies .
Q. What experimental designs are effective for studying metabolic pathways of meso-1,4-Diamino-2,3-butanediol derivatives?
Methodological Answer:
- Isotope tracing : Administer ¹³C-labeled compound to cell cultures or model organisms.
- Mass spectrometry (MS) : Identify metabolites in liver homogenates or serum.
- Enzyme inhibition assays : Use kinase inhibitors to probe metabolic enzyme specificity. Reference studies on butanediol isomers in perfused liver models for methodological guidance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
